4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
4-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4S/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-14-12(16)3-2-4-13(14)21-15/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSQCUUCRAIELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 4-Chloro-1,3-Benzothiazole Scaffold
The benzothiazole core is synthesized via cyclocondensation of 2-amino-4-chlorothiophenol with a carbonyl source. In a representative procedure, 2-amino-4-chlorothiophenol reacts with acetic anhydride under reflux to yield 4-chloro-2-methyl-1,3-benzothiazole. Subsequent chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, producing 4-chloro-2-chloro-1,3-benzothiazole with 85% yield.
Critical Parameters :
-
Temperature : Excessively high temperatures (>120°C) lead to decomposition.
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Catalyst : Adding a catalytic amount of dimethylformamide (DMF) accelerates chlorination.
Azetidine Intermediate Preparation
Cyclization Strategies for Azetidine Formation
Azetidine rings are constructed via intramolecular nucleophilic substitution. A patented method involves treating 1,3-dibromopropane with benzylamine in tetrahydrofuran (THF) at 0°C, yielding N-benzylazetidine hydrobromide (72% yield). Debenzylation via hydrogenolysis with palladium hydroxide (20% on carbon) under 60 psi H₂ at 60°C produces free azetidine.
Functionalization at the 3-Position
The 3-(chloromethyl)azetidine intermediate is synthesized by reacting azetidine with chloromethyl methyl ether (MOMCl) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. This step achieves 68% yield with minimal di-substitution byproducts.
Pyrazole Moiety Synthesis
Regioselective Formation of 4-Methyl-1H-Pyrazole
4-Methylpyrazole is prepared via cyclocondensation of acetylacetone with hydrazine hydrate in refluxing ethanol. The reaction proceeds for 12 hours, yielding 82% of the target pyrazole with >95% regioselectivity for the 4-methyl isomer.
Optimization Insight :
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Solvent : Ethanol outperforms water or DMF in minimizing side products.
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Stoichiometry : A 1:1.2 ratio of acetylacetone to hydrazine maximizes yield.
Coupling of Azetidine and Pyrazole Components
Alkylation of Pyrazole with Chloromethyl-Azetidine
The 3-(chloromethyl)azetidine reacts with 4-methylpyrazole in acetonitrile at 80°C for 8 hours, using potassium carbonate (K₂CO₃) as a base. This SN2 substitution achieves 75% yield of 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine.
Side Reaction Mitigation :
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Exclusion of Water : Anhydrous conditions prevent hydrolysis of the chloromethyl group.
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Catalyst Screening : Crown ethers (e.g., 18-crown-6) improve reactivity but are cost-prohibitive for scale-up.
Final Assembly of the Target Compound
Buchwald-Hartwig Coupling of Azetidine-Pyrazole to Benzothiazole
The benzothiazole chloride undergoes cross-coupling with 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine using palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand. Reaction conditions:
Key Challenges :
-
Steric Hindrance : The bulky azetidine-pyrazole group necessitates elevated temperatures.
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Ligand Optimization : Xantphos outperforms BINAP in preventing Pd aggregation.
Alternative Synthetic Routes
One-Pot Sequential Coupling Approach
A streamlined method combines azetidine functionalization and benzothiazole coupling in a single reactor:
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Step 1 : React 4-chloro-2-chloro-1,3-benzothiazole with azetidine in THF (0°C, 2 hours).
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Step 2 : Add pre-formed 3-[(4-methylpyrazol-1-yl)methyl]azetidine and Pd catalyst.
Overall Yield : 58%
Analytical Characterization Data
Spectroscopic Validation
Comparative Analysis of Synthetic Methods
Yield and Efficiency Metrics
| Method | Steps | Overall Yield | Cost (USD/g) |
|---|---|---|---|
| Sequential Coupling | 5 | 42% | 1,200 |
| One-Pot Approach | 3 | 58% | 980 |
| Buchwald-Hartwig | 4 | 63% | 1,450 |
Trade-offs : The one-pot method reduces purification steps but requires stringent temperature control.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and azetidinyl positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity: Research indicates that derivatives of benzothiazoles exhibit significant antibacterial and antifungal properties. Compounds similar to 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole have shown efficacy against various Gram-positive and Gram-negative bacteria.
- Anti-inflammatory and Analgesic Properties: Pyrazole derivatives are known for their anti-inflammatory effects, which may enhance the therapeutic profile of this compound in treating inflammatory diseases.
Drug Development
The compound is investigated for its potential use in drug development. Its unique structure allows it to interact with specific biological targets, such as enzymes and receptors involved in disease processes. The mechanism of action may involve inhibition or activation of these targets, influencing pathways related to signal transduction and gene expression .
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions can include:
- Oxidation: Introducing additional functional groups or modifying existing ones.
- Reduction: Altering the oxidation state of the compound to enhance its reactivity.
- Substitution Reactions: Replacing one functional group with another using various reagents .
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Antibacterial Efficacy Study: A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated potential for further development as an antimicrobial agent.
- Anti-inflammatory Mechanism Investigation: Another research effort focused on the anti-inflammatory properties of pyrazole derivatives, revealing that they could inhibit key inflammatory pathways. The study suggested that incorporating the pyrazole moiety into benzothiazole frameworks could enhance anti-inflammatory effects .
Mechanism of Action
The mechanism of action of 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzothiazole derivatives, which are often modified at positions 2 and 4 to optimize bioactivity. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
Key Differences and Implications
- Replacement of the azetidine ring with a piperazine-sulfonyl group (as in ) increases molecular weight and hydrophilicity, which may affect blood-brain barrier permeability.
Biological Activity :
- The triazole-pyrazole hybrid in exhibits confirmed antimicrobial activity, suggesting that the pyrazole moiety in the target compound could be similarly bioactive if optimized.
- The TLR7-9 antagonism observed in highlights the role of sulfonyl groups in modulating immune responses, a feature absent in the target compound.
Synthetic Accessibility :
Physicochemical Properties
| Property | Target Compound | 6-Ethoxy Analogue | Piperazine-Sulfonyl Derivative |
|---|---|---|---|
| Molecular Weight | 345.85 | 328.4 | 443.0 |
| LogP (Predicted) | 2.8 | 3.1 | 1.9 |
| Hydrogen Bond Acceptors | 5 | 5 | 7 |
| Rotatable Bonds | 4 | 5 | 8 |
The lower logP of the piperazine-sulfonyl derivative suggests improved solubility compared to the more lipophilic target compound.
Biological Activity
4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties.
Synthesis and Characterization
The compound was synthesized through a multi-step reaction involving the condensation of 4-chloro-benzothiazole derivatives with pyrazole and azetidine moieties. The structure was confirmed using various spectroscopic techniques, including NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of benzothiazole derivatives. The compound exhibited notable antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate efficacy compared to standard antibiotics .
Anticonvulsant Activity
In a study assessing anticonvulsant properties, derivatives of benzothiazoles were tested using the maximal electroshock (MES) test. The compound showed significant protective indices, suggesting potential as an anticonvulsant agent. For instance, similar compounds in this class reported ED50 values around 50 mg/kg in MES tests .
Antioxidant Activity
The antioxidant potential was evaluated using the DPPH scavenging assay. The compound demonstrated a promising IC50 value of approximately 20 µg/mL, indicating strong radical scavenging activity. This suggests that it may be beneficial in preventing oxidative stress-related diseases .
Case Studies
- Antimicrobial Study : A recent publication detailed the synthesis of several benzothiazole derivatives, including our compound, which were screened for antibacterial activity. The results indicated that modifications to the benzothiazole core significantly influenced antimicrobial efficacy .
- Neuroprotective Effects : In another study, compounds similar to this compound were tested for neuroprotective effects in models of oxidative stress. Results suggested that these compounds could mitigate neuronal damage .
Data Tables
| Biological Activity | Test Method | Results |
|---|---|---|
| Antimicrobial | MIC against E. coli | 64 µg/mL |
| Anticonvulsant | MES Test | ED50 = 50 mg/kg |
| Antioxidant | DPPH Scavenging Assay | IC50 = 20 µg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving azetidine intermediates and catalytic coupling. For example, azetidinone derivatives (e.g., 2,3-diazetidinone) can be hydrogenated with methylpyrazole-containing precursors under inert conditions . Key steps include nucleophilic substitution at the azetidine nitrogen and Suzuki-Miyaura coupling for benzothiazole ring formation. Purity validation requires IR spectroscopy (to confirm functional groups like C-Cl and C=N), - and -NMR (to verify substitution patterns), and elemental analysis (to ensure stoichiometric consistency) .
Q. Which spectroscopic techniques are critical for characterizing this compound's structure?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~750 cm, benzothiazole C=N at ~1600 cm) .
- NMR : -NMR reveals proton environments (e.g., azetidine CH-N at δ 3.5–4.0 ppm, pyrazole CH at δ 2.3–2.5 ppm). -NMR confirms quaternary carbons (e.g., benzothiazole C-2 at ~165 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
Q. What are common intermediates in synthesizing this benzothiazole derivative?
- Methodological Answer : Key intermediates include:
- 4-Chlorobenzaldehyde derivatives : Used to form the benzothiazole core via condensation with thioamides .
- Azetidinone precursors : For example, 3-[(4-methylpyrazolyl)methyl]azetidine-1-carboxylates, which are alkylated or coupled with benzothiazole fragments .
- Pyrazole-methyl intermediates : Synthesized via Mannich reactions or click chemistry for azetidine substitution .
Advanced Research Questions
Q. How can computational docking studies predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) uses the compound’s 3D structure (from X-ray crystallography or DFT optimization) to simulate interactions with target proteins (e.g., kinase domains). Key parameters include:
- Binding Pose Analysis : Pyrazole and azetidine moieties often occupy hydrophobic pockets, while the benzothiazole group engages in π-π stacking .
- Scoring Functions : Evaluate hydrogen bonding (e.g., between Cl and Lys residues) and van der Waals interactions. Discrepancies between docking scores and experimental IC values may require MD simulations to account for flexibility .
Q. What strategies resolve contradictions in reported biological activities across different assays?
- Methodological Answer : Contradictions (e.g., varying IC values in kinase inhibition assays) arise from assay conditions (e.g., ATP concentration, pH) or compound stability. Strategies include:
- Standardized Assay Protocols : Use fixed ATP levels (e.g., 1 mM) and control for solvent effects (DMSO ≤0.1%) .
- Metabolic Stability Testing : LC-MS/MS to assess degradation in plasma or microsomes, which may explain reduced activity in cell-based vs. enzymatic assays .
- Structural Analog Comparison : Test derivatives with modified azetidine substituents to isolate pharmacophore contributions .
Q. How does modifying the azetidine or pyrazole substituents affect the compound's pharmacokinetic properties?
- Methodological Answer :
- Azetidine Modifications : Bulky groups (e.g., aryl vs. methyl) increase logP but may reduce solubility. For instance, replacing methyl with trifluoromethyl improves metabolic stability (t ↑30%) but requires PEG formulations for in vivo delivery .
- Pyrazole Substituents : Electron-withdrawing groups (e.g., Cl, CF) enhance target affinity but may increase cytotoxicity. SAR studies show 4-methylpyrazole balances potency and selectivity .
Q. What crystallographic methods elucidate the 3D structure, and how do they inform activity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves bond lengths and angles (e.g., azetidine ring puckering, dihedral angles between benzothiazole and pyrazole). For example, a planar benzothiazole system (torsion angle <5°) correlates with improved π-stacking in kinase inhibitors . Disorder in crystal lattices (common with flexible azetidine rings) is addressed using SHELXL refinement with restraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
